2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol
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Overview
Description
2-(1,4-Dioxaspiro[45]decan-7-yloxy)ethanol is a chemical compound with the molecular formula C10H18O4 It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane moiety attached to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol typically involves the reaction of 1,4-dioxaspiro[4.5]decane with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A structurally related compound with similar chemical properties.
Cyclohexanone ethylene acetal: Another spirocyclic compound with comparable reactivity.
Spiro[cyclohexane-1,2’-[1,3]dioxolane]: Shares the spirocyclic framework but differs in functional groups.
Properties
CAS No. |
89101-96-2 |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-7-yloxy)ethanol |
InChI |
InChI=1S/C10H18O4/c11-4-5-12-9-2-1-3-10(8-9)13-6-7-14-10/h9,11H,1-8H2 |
InChI Key |
ONKKNQWNOJGGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)OCCO |
Origin of Product |
United States |
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